molecular formula C14H14N2O2S B11680473 N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B11680473
M. Wt: 274.34 g/mol
InChI Key: DGTSIKKZQXAVMH-XNTDXEJSSA-N
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Description

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-thiopheneacetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide exerts its effects involves interactions with various molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The aromatic rings may also participate in π-π interactions, further affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-furyl)acetohydrazide: Similar structure but with a furan ring instead of a thiophene ring.

    N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-pyridyl)acetohydrazide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2O2S/c1-10(12-6-2-3-7-13(12)17)15-16-14(18)9-11-5-4-8-19-11/h2-8,17H,9H2,1H3,(H,16,18)/b15-10+

InChI Key

DGTSIKKZQXAVMH-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC=C2O

Origin of Product

United States

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